molecular formula C10H11F3N2O B1483226 2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde CAS No. 2098131-12-3

2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

Cat. No.: B1483226
CAS No.: 2098131-12-3
M. Wt: 232.2 g/mol
InChI Key: ZQJSRBPYZJVIKU-UHFFFAOYSA-N
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Description

This compound contains a pyrazole ring, a trifluoromethyl group, and an acetaldehyde group. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group is a functional group in organic chemistry that consists of three fluorine atoms attached to a methyl group . Acetaldehyde groups contain a carbonyl center, which means the carbon atom is double-bonded to an oxygen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, followed by the introduction of the trifluoromethyl and acetaldehyde groups. Trifluoromethyl-containing compounds can be synthesized through various methods, including the C-F bond activation of trifluoromethyl-containing compounds .


Molecular Structure Analysis

The trifluoromethyl group is electron-withdrawing, which could influence the reactivity of the compound. The presence of the pyrazole ring could also impact the compound’s chemical behavior .


Chemical Reactions Analysis

The trifluoromethyl group is known to participate in various chemical reactions, including trifluoromethylation . The pyrazole ring can also undergo various reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could impact the compound’s polarity .

Scientific Research Applications

Synthesis of Novel Heterocycles

Research by Baashen et al. (2017) demonstrates the synthesis of novel heterocycles using a precursor structurally related to the compound of interest. This study highlights the precursor's versatility in synthesizing a series of novel heterocycles, showcasing the potential utility of similar compounds in generating new chemical entities with possible therapeutic applications (Baashen, Abdel-Wahab, & El‐Hiti, 2017).

Antimicrobial and Antioxidant Properties

The work by Bhat et al. (2016) involved synthesizing new series of pyrazole derivatives and evaluating their antimicrobial and antioxidant activities. This indicates the potential of pyrazole-based compounds, similar to the compound , in contributing to the development of new antimicrobial and antioxidant agents, thereby addressing global health challenges related to infections and oxidative stress (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).

Applications in Plant Physiology

Research on the effects of ethanol and acetaldehyde on cut flower senescence by Podd and Staden (1999) highlights the application of acetaldehyde, a related compound, in extending the vase life of cut flowers. This study provides insight into the use of chemical treatments to delay senescence, suggesting potential agricultural and floricultural applications (Podd & Staden, 1999).

Synthesis of Fluorinated Derivatives

Bonacorso et al. (2009) discuss the synthesis of new difluorinated derivatives, indicating the importance of fluorinated compounds in medicinal chemistry and materials science. The study showcases the chemical versatility and potential applications of fluorinated pyrazole derivatives in creating compounds with enhanced properties (Bonacorso et al., 2009).

Mechanism of Action

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its reactivity and the specific conditions under which it is handled .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the presence of the trifluoromethyl group and the pyrazole ring, this compound could be of interest in the field of medicinal chemistry .

Properties

IUPAC Name

2-[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O/c11-10(12,13)9-8(3-4-16)6-15(14-9)5-7-1-2-7/h4,6-7H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJSRBPYZJVIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C(F)(F)F)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 4
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 5
2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde
Reactant of Route 6
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2-(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetaldehyde

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